2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride
Description
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride is a halogenated benzimidazole derivative characterized by a chloroethyl (-CH₂CH₂Cl) substituent at the 2-position of the fused benzimidazole ring. This compound serves as a versatile intermediate in medicinal chemistry due to its reactive chloroethyl group, which facilitates alkylation reactions in drug design . Its synthesis typically involves cyclization reactions under acidic conditions, as seen in analogous benzimidazole derivatives .
Properties
IUPAC Name |
2-(2-chloroethyl)-1H-benzimidazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2.ClH/c10-6-5-9-11-7-3-1-2-4-8(7)12-9;/h1-4H,5-6H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKAQQSCCMRPDLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744318 | |
| Record name | 2-(2-Chloroethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853789-17-0 | |
| Record name | 2-(2-Chloroethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-chloroethyl)-1H-1,3-benzodiazole hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Mechanism of Action
Imidazoles are a class of organic compounds that contain an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms . They have numerous applications in pharmacology, chemistry, optics, and electronics . The formation of imidazoles can be achieved through various synthetic procedures, such as the reaction of glyoxal with NH4+ in water at neutral pH .
Biological Activity
2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including antibacterial effects, cytotoxicity against cancer cell lines, and potential mechanisms of action.
Chemical Structure and Synthesis
The compound features a benzimidazole core, which is known for its diverse biological activities. The synthesis typically involves the chlorination of benzimidazole derivatives followed by alkylation with chloroethyl groups. This modification enhances the compound's reactivity and biological profile.
Antimicrobial Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, 2-(2-chloroethyl)-1H-benzo[d]imidazole hydrochloride has shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values :
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | < 1 |
| Escherichia coli | 3.9 – 7.8 |
| Mycobacterium smegmatis | < 1 |
| Candida albicans | 3.9 – 7.8 |
These results indicate that the compound may serve as a lead for developing new antibacterial agents, particularly against resistant strains like MRSA .
Anticancer Activity
The anticancer potential of 2-(2-chloroethyl)-1H-benzo[d]imidazole hydrochloride has also been explored. Studies indicate that compounds with similar structures can induce apoptosis in various cancer cell lines.
Cytotoxicity Data :
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 57.4 |
| DLD-1 (Colorectal Cancer) | 79.9 |
The mechanism of action appears to involve interaction with DNA and induction of apoptosis pathways, possibly through the activation of p53-mediated responses .
The biological activity of this compound can be attributed to several mechanisms:
- DNA Binding : The benzimidazole moiety facilitates strong binding to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell survival pathways.
- Biofilm Disruption : Some studies suggest that it can affect biofilm formation in bacteria, which is crucial for their virulence .
Case Studies
Several case studies highlight the effectiveness of benzimidazole derivatives in clinical settings:
- Antibacterial Efficacy : A study reported that a series of benzimidazole derivatives showed significant activity against MRSA strains, highlighting their potential as alternative treatments in antibiotic-resistant infections.
- Cancer Treatment : Clinical evaluations have shown that compounds similar to 2-(2-chloroethyl)-1H-benzo[d]imidazole hydrochloride exhibit promising results in preclinical models for breast and colorectal cancers, suggesting further investigation in clinical trials is warranted.
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds containing imidazole rings exhibit significant antimicrobial properties. For instance, derivatives of 2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride have shown potential as alkylating agents and antimicrobials . The imidazole structure allows for interactions with biological targets, which can lead to bacterial cell death or inhibition of growth. Studies have demonstrated that similar compounds possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Antitrypanosomal Activity
Recent studies have focused on the synthesis of novel benzimidazole derivatives, including those based on 2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride, which have been evaluated for their antitrypanosomal activity . These compounds showed promising results in inhibiting the growth of Trypanosoma brucei, the causative agent of sleeping sickness, indicating potential therapeutic applications in treating this disease .
Corrosion Inhibition
The compound has been investigated for its effectiveness as a corrosion inhibitor in acidic environments. Research has demonstrated that certain benzimidazole derivatives can significantly reduce corrosion rates on metals such as N80 steel when exposed to hydrochloric acid solutions. The mechanism is thought to involve adsorption onto the metal surface, forming a protective layer .
Material Science Applications
Ferroelectric Properties
Studies on benzimidazole derivatives suggest that they may possess ferroelectric and antiferroelectric properties , which are critical for developing advanced electronic materials. The presence of the imidazole ring contributes to these properties, making these compounds suitable candidates for applications in sustainable electronics .
Luminescence Sensing
Research has also explored the use of imidazole-based compounds in luminescence sensing applications. For instance, lanthanide(III)-organic frameworks incorporating imidazole derivatives have been developed for selective detection of chemical species through fluorescence. This highlights the versatility of imidazole-containing compounds in sensor technology .
Chemical Synthesis and Derivative Development
The ability to modify the chloroethyl and imidazole functionalities allows for the synthesis of various derivatives with enhanced biological activities. These derivatives can be tailored for specific applications in drug development or material science, showcasing the compound's potential as a precursor in synthetic chemistry .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position of the chloroethyl group significantly influences reactivity and biological activity. For example:
- 2-(1-Chloroethyl)-1-(difluoromethyl)-1H-benzo[d]imidazole hydrochloride () has the chloroethyl group at the 1-position, which may reduce steric hindrance compared to the 2-position substitution in the target compound.
- 5-(2-Chloroethyl)-1H-imidazole hydrochloride () lacks the fused benzene ring, resulting in reduced aromatic stacking interactions and lower biological activity compared to benzimidazole derivatives .
Table 1: Substituent Effects on Reactivity
Physicochemical Properties
- Lipophilicity : The chloroethyl group increases logP compared to polar substituents like sulfonylpiperazine () or oxadiazole (), enhancing blood-brain barrier penetration .
- Solubility: Derivatives with butanoic acid chains () exhibit higher aqueous solubility, whereas the target compound’s hydrochloride salt balances solubility and lipophilicity .
Preparation Methods
General Benzimidazole Core Synthesis
The benzimidazole core is typically synthesized via condensation reactions involving ortho-phenylenediamine derivatives and suitable electrophilic partners such as carboxylic acids, aldehydes, or nitriles. Several methods exist:
- Condensation of ortho-phenylenediamine with aldehydes or carboxylic acids under acidic or catalytic conditions to form the benzimidazole ring system.
- Reduction of nitro-substituted precursors followed by cyclization to form benzimidazole.
- One-pot syntheses using eco-friendly catalysts like ammonium chloride or ceric ammonium nitrate in solvents such as ethanol or polyethylene glycol to enhance yield and sustainability.
These methods provide a versatile platform for further functionalization at the 2-position of the benzimidazole ring.
Detailed Preparation Procedure and Reaction Conditions
Formulation and Stock Solution Preparation
For biological or in vivo studies, the compound is often prepared as a hydrochloride salt and formulated into stock solutions. A typical preparation involves dissolving the compound in DMSO to create a master stock solution, followed by dilution with co-solvents such as PEG300, Tween 80, corn oil, or water to achieve the desired concentration and clarity.
| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 1 mM | 1 | 5.54 |
| 5 mM | 5 | 1.11 |
| 10 mM | 10 | 0.55 |
Note: Volumes are approximate and depend on molecular weight and purity.
- Add solvents sequentially, ensuring each addition results in a clear solution before proceeding.
- Use physical methods such as vortexing, ultrasound, or mild heating to aid dissolution.
- The hydrochloride salt form improves solubility in aqueous and mixed solvent systems.
Research Findings and Optimization
- Recent research indicates that initial synthetic methods for benzimidazole derivatives, including 2-substituted variants, often suffer from low yield and scalability issues.
- Improved synthetic strategies employ coupling of isothiocyanate derivatives with benzene-1,2-diamines, followed by intramolecular cyclization mediated by carbodiimide reagents, enhancing yield and purity.
- The choice of protecting groups and reduction methods (e.g., Staudinger reduction) on intermediates allows for better control over the substitution pattern and functional group tolerance.
- Microwave-assisted synthesis and eco-friendly catalysts have been demonstrated to reduce reaction times and improve yields for benzimidazole derivatives.
Summary Table: Comparison of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Conventional Condensation | ortho-Phenylenediamine + aldehydes, acid | Simple, accessible starting materials | Moderate yield, longer reaction time |
| Nucleophilic Alkylation | Benzimidazole + 2-chloroethyl chloride, base, DMF | Direct introduction of chloroethyl group | Requires careful control of conditions |
| Carbodiimide-Mediated Cyclization | Isothiocyanates + benzene-1,2-diamines, DIC | Improved yield, scalable | More complex reagent preparation |
| Microwave-Assisted Synthesis | Benzimidazole + amines, microwave heating | Faster reaction, eco-friendly | Requires specialized equipment |
Q & A
Q. What are the optimal synthetic routes for 2-(2-Chloroethyl)-1H-benzo[d]imidazole hydrochloride, and what reaction conditions ensure high yield?
Methodological Answer:
- Step 1: Imidazole Core Formation
Cyclization of 1,2-diaminobenzene derivatives with α-halo carbonyl compounds (e.g., chloroacetaldehyde) under acidic conditions (HCl or ZnCl₂ catalysis) . - Step 2: Chloroethyl Group Introduction
Alkylation using 1,2-dichloroethane or chloroethyl halides in the presence of a base (K₂CO₃) to minimize side reactions . - Step 3: Hydrochloride Salt Formation
Neutralization with HCl in anhydrous ethanol, followed by recrystallization for purity . - Key Conditions: Reflux in aprotic solvents (e.g., DCM), controlled temperature (60–80°C), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent patterns (e.g., chloroethyl at C2, aromatic protons in the benzimidazole ring). Chemical shifts for NH protons typically appear at δ 12–14 ppm in DMSO-d₆ .
- HRMS: Confirm molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s ³⁵Cl/³⁷Cl signature) .
- IR: Detect N-H stretching (3200–3400 cm⁻¹) and C-Cl bonds (600–800 cm⁻¹) .
Q. What purification strategies are recommended to isolate high-purity product?
Methodological Answer:
- Recrystallization: Use ethanol/water mixtures to exploit solubility differences .
- Column Chromatography: Employ silica gel with gradient elution (e.g., 5–20% EtOAc in hexane) for complex mixtures .
- HPLC: Reverse-phase C18 columns for final purity assessment (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting patterns)?
Methodological Answer:
Q. What experimental approaches elucidate the compound’s mechanism of biological action (e.g., antimicrobial activity)?
Methodological Answer:
- In Vitro Assays: Minimum inhibitory concentration (MIC) tests against Gram-positive bacteria (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) .
- Molecular Docking: Simulate interactions with target proteins (e.g., EGFR or bacterial topoisomerases) using AutoDock Vina .
- Enzyme Inhibition Studies: Measure IC₅₀ values for ATPase or kinase activity in cell lysates .
Q. How does the compound’s stability vary under different storage or reaction conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Assess decomposition temperatures (>200°C typical for benzimidazoles) .
- pH-Dependent Stability: Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
- Light Sensitivity: Conduct accelerated aging studies under UV/visible light to identify photodegradation products .
Q. Which catalytic systems enhance regioselectivity in functionalizing the benzimidazole core?
Methodological Answer:
Q. What methodologies assess the compound’s toxicity and environmental impact?
Methodological Answer:
- In Silico ADMET Prediction: Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and Ames test outcomes .
- Ecotoxicology Assays: Daphnia magna acute toxicity tests (EC₅₀) and algal growth inhibition studies .
- Genotoxicity Screening: Comet assay or micronucleus test in mammalian cell lines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
